2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
Description
2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is a piperidine-containing compound with a substituted ethanone backbone. Its structure features a tertiary amine group (isopropyl-methyl-amino) at the 3-position of the piperidine ring, linked via a methylene bridge.
Key structural attributes:
- Piperidine core: Provides conformational rigidity and influences binding affinity.
- Amino-ethanone moiety: May participate in hydrogen bonding or act as a reactive site for further derivatization.
Properties
IUPAC Name |
2-amino-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-10(2)14(3)8-11-5-4-6-15(9-11)12(16)7-13/h10-11H,4-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQILJTQTTDIVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401143263 | |
| Record name | Ethanone, 2-amino-1-[3-[[methyl(1-methylethyl)amino]methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353954-15-0 | |
| Record name | Ethanone, 2-amino-1-[3-[[methyl(1-methylethyl)amino]methyl]-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353954-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-amino-1-[3-[[methyl(1-methylethyl)amino]methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone, also known by its CAS number 1354024-66-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H31N3O
- Molecular Weight : 269.43 g/mol
- Structure : The compound features a piperidine ring, which is often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential modulation of various signaling pathways. It has been studied for its effects on:
- Dopaminergic Systems : The compound may influence dopamine receptor activity, which is crucial in treating disorders like schizophrenia and Parkinson's disease.
- Serotonergic Systems : It may also interact with serotonin receptors, potentially offering antidepressant effects.
Biological Activity and Therapeutic Applications
Research indicates several therapeutic applications for this compound:
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds in the same class. For instance:
- In vitro Studies : Compounds similar to this compound have shown significant growth inhibition in various cancer cell lines. For example, one study reported an IC50 value of 0.126 μM against HeLa cells, indicating strong anticancer properties .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 0.126 |
| Compound B | SMMC-7721 | 0.071 |
| Compound C | K562 | 0.164 |
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may exhibit neuroprotective effects:
- Animal Models : In rodent models of neurodegeneration, derivatives of this compound have shown promise in reducing neuronal death and improving cognitive function.
Case Studies
Several case studies have illustrated the biological activity of related compounds:
- Case Study on Cancer Treatment :
- Neuroprotective Study :
Comparison with Similar Compounds
Structural Insights :
- The benzyl-substituted analog exhibits increased molecular weight and lipophilicity compared to the target compound, which may enhance membrane permeability but reduce solubility.
- The chloro derivative replaces the amino group with chlorine, altering reactivity and reducing hydrogen-bonding capacity.
- Cyclopropyl-containing analogs introduce steric constraints and metabolic resistance due to the rigid three-membered ring.
Stereochemical Variants
The stereochemistry of substituents significantly impacts bioactivity:
Key Finding : Enantiomers such as and could display divergent binding affinities or metabolic pathways, underscoring the importance of stereochemical analysis in drug development.
Core Heterocycle Modifications
Replacing piperidine with pyrrolidine alters ring size and conformational flexibility:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
